1-Aminocyclopropanol

Descripción general

Descripción

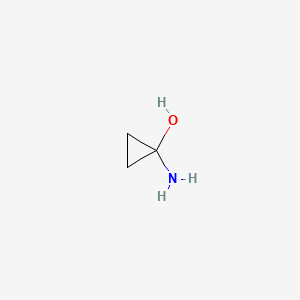

1-Aminocyclopropanol is a cyclic organic compound with the molecular formula C3H7NO It consists of a cyclopropane ring with an amino group and a hydroxyl group attached to the same carbon atom

Métodos De Preparación

1-Aminocyclopropanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the reaction of lactones with ammonia, followed by acylation and rearrangement of the resultant amides to achieve high diastereomeric purity .

Análisis De Reacciones Químicas

1-Aminocyclopropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Aminocyclopropanol is characterized by an amino group attached to a cyclopropanol ring. It serves as a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in regulating various physiological processes such as fruit ripening, leaf senescence, and stress responses. The compound interacts with enzymes like ACC synthase and ACC oxidase to facilitate ethylene production, making it a significant player in plant biology .

Agricultural Applications

This compound is primarily recognized for its role in enhancing agricultural practices. Its application can lead to improved post-harvest management and crop quality. Research has demonstrated that compounds derived from this compound can inhibit enzymes involved in ethylene synthesis, thereby controlling ripening and senescence in fruits .

Case Study: Ethylene Regulation

A study identified novel inhibitors of ACC synthase derived from this compound that were effective in modulating ethylene responses in plants. These inhibitors were shown to revert gene expression levels in mutant plants back to wild-type conditions, highlighting their potential for agricultural use .

Biochemical Research

In biochemical studies, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore its interactions with various biological systems, including enzyme kinetics and metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that this compound can act as an uncompetitive inhibitor of ACC synthase. This finding is significant as it opens avenues for developing agrochemicals that can modulate plant growth and development through ethylene regulation .

Pharmaceutical Applications

The compound's ability to influence cellular signaling pathways makes it a candidate for therapeutic research. Ongoing studies are investigating its potential role in developing new drugs targeting various diseases through its modulation of biochemical pathways.

Case Study: Therapeutic Potential

Research into the pharmacological properties of this compound has indicated that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agriculture | Enhances post-harvest management and crop quality | Inhibitors derived from this compound modulate ethylene responses |

| Biochemical Research | Building block for complex molecule synthesis | Acts as an uncompetitive inhibitor of ACC synthase |

| Pharmaceutical Research | Potential therapeutic applications | Exhibits anti-inflammatory and antioxidant properties |

Mecanismo De Acción

The mechanism of action of 1-Aminocyclopropanol involves its interaction with specific molecular targets and pathways. It can act as a precursor to other biologically active compounds, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-Aminocyclopropanol can be compared with other similar compounds, such as:

1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant roles in plant biology.

1-Aminocyclobutane-1-carboxylic acid: This analog has similar structural features but differs in its chemical reactivity and applications.

α-Aminoisobutyric acid: Another analog with distinct properties and uses in various scientific fields

Actividad Biológica

1-Aminocyclopropanol (1-ACP) is a compound that has garnered attention in recent years for its biological activities, particularly in the context of plant physiology and stress responses. This article delves into the biological activity of 1-ACP, examining its role as a precursor to ethylene, its enzymatic interactions, and its implications in agricultural practices.

Overview of this compound

1-ACP is a cyclopropane derivative that plays a crucial role in the biosynthesis of ethylene, a plant hormone involved in various physiological processes including fruit ripening, senescence, and responses to biotic and abiotic stresses. The compound is derived from 1-aminocyclopropane-1-carboxylic acid (ACC), which is synthesized in plants and subsequently converted into ethylene through the action of specific enzymes.

Ethylene Biosynthesis

The conversion of ACC to ethylene is catalyzed by two key enzymes: ACC oxidase and ACC deaminase . The activity of these enzymes is influenced by various environmental factors, including stress conditions that elevate ACC levels in plants.

- ACC Oxidase : This enzyme facilitates the final step in ethylene production by converting ACC into ethylene and carbon dioxide. Studies have shown that the activity of ACC oxidase can be modulated by external stimuli such as wounding or pathogen attack, leading to increased ethylene production .

- ACC Deaminase : This enzyme catalyzes the breakdown of ACC into α-ketobutyrate and ammonia, thereby reducing ethylene levels. This process is particularly significant under stress conditions where excessive ethylene can lead to detrimental effects on plant growth .

Enzymatic Activity and Case Studies

Recent research has highlighted the role of ACC deaminase-producing bacteria in enhancing plant resilience to stress. For instance:

- A study investigated the effects of various rhizobacteria that produce ACC deaminase on Panicum maximum under stress conditions. The results indicated that these bacteria significantly improved plant growth parameters by degrading ACC, thus lowering ethylene levels .

- Another study characterized 37 bacterial isolates for their ability to utilize ACC as a nitrogen source, revealing that isolates like Bacillus licheniformis showed high ACC-degrading activity, which correlated with enhanced growth metrics in host plants .

Table 1: Summary of ACC Deaminase Activity in Various Bacterial Isolates

| Bacterial Isolate | ACC Utilization (%) | IAA Production (µg/ml) | Biofilm Formation |

|---|---|---|---|

| 4F1 | 45.36 | 56.69 | High |

| 11G | 45.03 | 43.12 | Moderate |

| 20B | 36.72 | 38.45 | Moderate |

| 18D | 36.27 | 30.12 | Low |

| 7JG | 36.06 | 25.00 | Low |

Implications for Agriculture

The biological activity of 1-ACP and its derivatives presents significant implications for agricultural practices:

- Stress Management : By employing ACC deaminase-producing bacteria as biofertilizers, farmers can potentially enhance crop resilience against environmental stresses such as drought or salinity.

- Ethylene Regulation : Managing ethylene levels through microbial applications can improve post-harvest quality and extend shelf life for fruits and vegetables.

Propiedades

IUPAC Name |

1-aminocyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-3(5)1-2-3/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSIRMDWATCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58939-46-1 (hydrochloride) | |

| Record name | 1-Aminocyclopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40202748 | |

| Record name | 1-Aminocyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54376-44-2 | |

| Record name | 1-Aminocyclopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOCYCLOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066FI25KXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.